Cas no 2243514-67-0 (4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide)

4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide Chemical and Physical Properties
Names and Identifiers
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- 4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine dihydrobromide
- 2243514-67-0
- EN300-6481940
- 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide
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- Inchi: 1S/C8H13BrN4.2BrH/c1-6-11-8(9)13(12-6)7-2-4-10-5-3-7;;/h7,10H,2-5H2,1H3;2*1H
- InChI Key: MNKUAPWADRSGLP-UHFFFAOYSA-N
- SMILES: BrC1=NC(C)=NN1C1CCNCC1.Br.Br
Computed Properties
- Exact Mass: 405.88263g/mol
- Monoisotopic Mass: 403.88468g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.7Ų
4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6481940-0.05g |
4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine dihydrobromide |
2243514-67-0 | 95.0% | 0.05g |
$216.0 | 2025-03-15 | |
Enamine | EN300-6481940-1.0g |
4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine dihydrobromide |
2243514-67-0 | 95.0% | 1.0g |
$928.0 | 2025-03-15 | |
Aaron | AR028PT2-50mg |
4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidinedihydrobromide |
2243514-67-0 | 95% | 50mg |
$322.00 | 2025-02-16 | |
Aaron | AR028PT2-1g |
4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidinedihydrobromide |
2243514-67-0 | 95% | 1g |
$1301.00 | 2025-02-16 | |
1PlusChem | 1P028PKQ-1g |
4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidinedihydrobromide |
2243514-67-0 | 95% | 1g |
$1209.00 | 2024-05-25 | |
Aaron | AR028PT2-2.5g |
4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidinedihydrobromide |
2243514-67-0 | 95% | 2.5g |
$2527.00 | 2025-02-16 | |
Aaron | AR028PT2-100mg |
4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidinedihydrobromide |
2243514-67-0 | 95% | 100mg |
$468.00 | 2025-02-16 | |
Enamine | EN300-6481940-0.1g |
4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine dihydrobromide |
2243514-67-0 | 95.0% | 0.1g |
$322.0 | 2025-03-15 | |
Enamine | EN300-6481940-0.5g |
4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine dihydrobromide |
2243514-67-0 | 95.0% | 0.5g |
$723.0 | 2025-03-15 | |
Enamine | EN300-6481940-2.5g |
4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine dihydrobromide |
2243514-67-0 | 95.0% | 2.5g |
$1819.0 | 2025-03-15 |
4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide Related Literature
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
Additional information on 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide
Introduction to 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;Dihydrobromide (CAS No. 2243514-67-0)
The compound 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;Dihydrobromide, identified by its CAS number 2243514-67-0, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of both the piperidine and triazole moieties in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of triazole-containing compounds, owing to their broad spectrum of biological activities. The triazole ring is particularly noted for its role in antimicrobial, antifungal, and anti-inflammatory applications. When incorporated into a piperidine backbone, as seen in this compound, it can enhance binding affinity to biological targets, thereby improving therapeutic efficacy. The 5-Bromo substituent on the triazole ring further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological systems.
4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;Dihydrobromide has been studied extensively for its potential role in modulating various neurological and immunological pathways. Research indicates that this compound may exhibit properties relevant to central nervous system (CNS) disorders, including neurodegenerative diseases such as Alzheimer's and Parkinson's. The piperidine moiety is known to interact with serotonin receptors, which are crucial for regulating mood and cognitive functions. By combining this with the triazole ring, the compound potentially offers a dual-action mechanism that could be exploited for therapeutic benefits.
Moreover, the dihydrobromide salt form of this compound enhances its solubility and stability, making it more suitable for formulation into pharmaceutical products. This aspect is critical for ensuring consistent drug delivery and bioavailability in clinical settings. The structural features of 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;Dihydrobromide also make it an attractive candidate for further derivatization and optimization. Researchers have been exploring various synthetic pathways to modify its core structure while retaining or enhancing its biological activity.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of such compounds. Molecular modeling studies suggest that 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;Dihydrobromide may exhibit favorable interactions with target proteins due to its optimized binding pocket geometry. This has spurred interest in developing high-throughput screening assays to identify derivatives with enhanced potency and selectivity. Such efforts are crucial for accelerating the drug discovery process and bringing novel therapeutics to market.
The compound's potential extends beyond CNS applications. Preliminary studies have hinted at its efficacy in modulating immune responses, making it a candidate for treating autoimmune diseases and inflammatory conditions. The bromine atom on the triazole ring is particularly noteworthy, as it can serve as a handle for further chemical modifications through cross-coupling reactions or other synthetic methodologies. This flexibility allows chemists to design libraries of analogs with tailored biological profiles.
In conclusion,4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;Dihydrobromide (CAS No. 2243514-67-0) represents a promising entity in pharmaceutical research. Its unique structural features and demonstrated biological potential position it as a key candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly pivotal role in the development of next-generation therapeutics.
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